molecular formula C27H28FNO4 B11387222 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B11387222
M. Wt: 449.5 g/mol
InChI Key: PCUHCKHBHTYMNC-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furochromen core, a tert-butyl group, and a fluorophenyl ethyl side chain, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the fluorophenyl ethyl side chain: This can be accomplished through nucleophilic substitution reactions using 4-fluorophenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • (5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-acetic acid
  • tert-Butyl ®-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Uniqueness

What sets 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide apart from similar compounds is its unique combination of structural features, including the furochromen core, tert-butyl group, and fluorophenyl ethyl side chain. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C27H28FNO4

Molecular Weight

449.5 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

InChI

InChI=1S/C27H28FNO4/c1-16-19(9-10-25(30)29-12-11-17-5-7-18(28)8-6-17)26(31)33-24-14-23-21(13-20(16)24)22(15-32-23)27(2,3)4/h5-8,13-15H,9-12H2,1-4H3,(H,29,30)

InChI Key

PCUHCKHBHTYMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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